(1S,2R)-2-((benzyloxy)carbonyl)cyclobutane-1-carboxylic acid
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Overview
Description
(1S,2R)-2-((benzyloxy)carbonyl)cyclobutane-1-carboxylic acid is a chiral compound with potential applications in various fields of chemistry and biology. It features a cyclobutane ring substituted with a benzyloxycarbonyl group and a carboxylic acid group, making it an interesting molecule for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-((benzyloxy)carbonyl)cyclobutane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclobutane Ring: This can be achieved through or other ring-forming methodologies.
Introduction of the Benzyloxycarbonyl Group: This step often involves the use of benzyloxycarbonyl chloride in the presence of a base to form the ester linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimized versions of the above synthetic routes, utilizing flow microreactor systems for increased efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-((benzyloxy)carbonyl)cyclobutane-1-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form various derivatives.
Reduction: The benzyloxycarbonyl group can be reduced to yield the corresponding alcohol.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols.
Scientific Research Applications
(1S,2R)-2-((benzyloxy)carbonyl)cyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of complex molecules and materials.
Mechanism of Action
The mechanism by which (1S,2R)-2-((benzyloxy)carbonyl)cyclobutane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the structure and function of biological molecules, influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-((benzyloxy)carbonyl)cyclobutane-1-carboxylic acid: A stereoisomer with different spatial arrangement.
Cyclobutane-1,2-dicarboxylic acid: Lacks the benzyloxycarbonyl group.
Benzyloxycarbonyl derivatives of other cycloalkanes: Similar functional groups but different ring structures.
Uniqueness
(1S,2R)-2-((benzyloxy)carbonyl)cyclobutane-1-carboxylic acid is unique due to its specific chiral configuration and the presence of both a benzyloxycarbonyl group and a carboxylic acid group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(1S,2R)-2-phenylmethoxycarbonylcyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c14-12(15)10-6-7-11(10)13(16)17-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,14,15)/t10-,11+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPQJKZNHXUCVLC-WDEREUQCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1C(=O)O)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H]1C(=O)O)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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